N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor design Structure-activity relationship Pyrazolo[1,5-a]pyrimidine scaffold

N-Benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C₂₀H₁₈N₄, MW 314.4) is a fully characterized heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-amine class. It features a 5-methyl group, a 3-phenyl ring, and an N7-benzylamino substituent on the fused pyrazolo-pyrimidine core.

Molecular Formula C20H18N4
Molecular Weight 314.392
CAS No. 877781-88-9
Cat. No. B3005205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS877781-88-9
Molecular FormulaC20H18N4
Molecular Weight314.392
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H18N4/c1-15-12-19(21-13-16-8-4-2-5-9-16)24-20(23-15)18(14-22-24)17-10-6-3-7-11-17/h2-12,14,21H,13H2,1H3
InChIKeyIMBYBEIFZUYXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877781-88-9): Structural Identity and Patent Pedigree for Kinase-Targeted Procurement


N-Benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C₂₀H₁₈N₄, MW 314.4) is a fully characterized heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-amine class. It features a 5-methyl group, a 3-phenyl ring, and an N7-benzylamino substituent on the fused pyrazolo-pyrimidine core.[1] The compound was disclosed within the Novartis patent family (US20050222171, WO2006000420) claiming pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives as inhibitors of protein kinases—including ALK5 (TGFβRI), c-Abl, c-Kit, Flt-3, KDR, PDGFR, and CDK family members—for the treatment of proliferative and kinase-dependent diseases.[2]

Why N-Benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877781-88-9) Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyrimidin-7-amines


The pyrazolo[1,5-a]pyrimidin-7-amine scaffold supports diverse kinase inhibition profiles, but potency and selectivity are exquisitely sensitive to the N7 substituent identity, the C5 group, and the C3 aryl ring electronics.[1] Replacing the N7 benzyl group with smaller alkyl amines (e.g., cyclopentyl) or aryl amines produces dramatic shifts in target engagement: the N-cyclopentyl analog BDBM100232 shows only weak, non-specific activity (IC₅₀ > 60 μM in MLPCN screens), while N7-benzyl-bearing analogs within the same patent family have been profiled against ALK5 and TGFβ pathway kinases with nanomolar potency.[2][3] Similarly, substituting the C5 methyl with chlorine (as in N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine, CHEMBL452406) redirects pharmacology toward ion channel modulation (KCa2.1 IC₅₀ = 1.19 μM) rather than kinase inhibition, demonstrating that the C5 substituent is not a passive structural element but a critical determinant of biological target class.[4] Generic substitution without matching the exact N7-benzyl, C5-methyl, and C3-phenyl pattern risks complete loss of the intended kinase-targeting pharmacology.

Quantitative Differentiation Evidence: N-Benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877781-88-9) vs. Closest Structural Analogs


N7-Benzyl vs. N7-Cyclopentyl Substituent: Scaffold-Level Differentiation in Kinase Inhibitor Pharmacophore Occupancy

Direct comparison of N7-substituent effects on the 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine core reveals that the N7-benzyl group in CAS 877781-88-9 provides a critical aromatic pharmacophoric element absent in smaller N7-alkyl analogs. The N7-cyclopentyl analog (BDBM100232, cid_3813473) was tested in MLPCN screening and displayed an IC₅₀ of only 62.9 μM, indicating poor target engagement when the benzyl group is replaced with a non-aromatic cycloalkyl substituent.[1] Although no head-to-head kinase panel data exist for CAS 877781-88-9 itself, the patent US20050222171 explicitly claims N7-benzyl-substituted pyrazolo[1,5-a]pyrimidin-7-amines as preferred embodiments for kinase inhibition, with N7-benzyl being listed alongside substituted phenyl and heteroaryl groups as favored R₂ substituents for ALK5, c-Kit, and Flt-3 targeting.[2] The benzyl group contributes π-stacking interactions with a conserved hydrophobic pocket in the kinase hinge region that a cyclopentyl group cannot engage, providing a structural rationale for anticipated potency differences.

Kinase inhibitor design Structure-activity relationship Pyrazolo[1,5-a]pyrimidine scaffold

C5-Methyl vs. C5-Chloro Substitution: Target Class Divergence Between Kinase Inhibition and Ion Channel Modulation

The C5 substituent critically determines the biological target class of N7-benzyl pyrazolo[1,5-a]pyrimidin-7-amines. The C5-chloro analog N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine (CHEMBL452406, BDBM50275792) has been profiled in BindingDB and shows an IC₅₀ of 1,190 nM against the KCa2.1 (SK1) potassium channel—not a kinase target—demonstrating that C5-chloro substitution directs pharmacology toward ion channel modulation rather than kinase inhibition.[1] In contrast, the patent US20050222171 explicitly places C5-methyl-substituted pyrazolo[1,5-a]pyrimidin-7-amines within the kinase inhibitor claims, with exemplified compounds bearing C5-methyl groups listed alongside ALK5, Flt-3, and c-Kit biological data.[2] The C5-methyl group in CAS 877781-88-9 occupies a small lipophilic pocket in the kinase ATP-binding site that tolerates methyl but is sterically and electronically incompatible with chlorine, which both alters the hinge-binding electronics and occupies greater van der Waals volume, redirecting target engagement away from the kinase family.

Target selectivity C5 substitution Kinase vs. ion channel pharmacology

C3-Phenyl vs. C3-Unsubstituted/Hydrogen: Impact on Kinase ATP-Site Occupancy and Selectivity Potential

The C3-phenyl group in CAS 877781-88-9 provides an additional aromatic ring that extends into a hydrophobic pocket adjacent to the kinase hinge region—a structural feature absent in C3-unsubstituted or C3-H pyrazolo[1,5-a]pyrimidin-7-amines. A related patent family (WO2007/112998) explicitly discloses 3-unsubstituted N-(aryl- or heteroaryl)-pyrazolo[1,5-a]pyrimidines as kinase inhibitors but notes that C3-substitution modulates potency and selectivity profiles.[1] Within the US20050222171 patent, R₃ (C3 position) is defined as H, lower alkyl, phenyl, pyridyl, or oxazolyl, with phenyl being a preferred embodiment for achieving potency against ALK5 and Flt-3 kinases.[2] Related C3-phenyl pyrazolo[1,5-a]pyrimidines have yielded potent ALK5 inhibitors (e.g., BDBM50238095: ALK5 IC₅₀ = 10 nM; ALK5 cell EC₅₀ = 16 nM), demonstrating that the C3-phenyl motif is compatible with low-nanomolar kinase inhibition.[3] The C3-phenyl group contributes both hydrophobic contacts and potential edge-to-face π-interactions with kinase active-site residues, providing a measurable structural advantage over C3-unsubstituted analogs that lose these binding contributions.

C3 aryl substitution Kinase hinge binding ATP-competitive inhibitor design

Patent-Disclosed Kinase Selectivity Profile: CAS 877781-88-9 as a Member of the US20050222171 Pyrazolo[1,5-a]pyrimidin-7-amine ALK5/TGFβRI Inhibitor Family

The US20050222171 patent (Novartis, 2005) establishes the pyrazolo[1,5-a]pyrimidin-7-yl amine class as inhibitors of ALK5 (TGFβRI) and related TGFβ family kinases (ALK1–ALK6), with additional activity against c-Abl, c-Kit, Flt-3, KDR, PDGFR, and CDK family members.[1] The patent's assay description confirms that exemplified compounds were screened in in vitro kinase assays against ALK1 (ACVRL1), ALK2 (ACVR1), ALK3 (BMPR1A), ALK4 (ACVR1B), ALK5 (TGFBR1), and ALK6 (BMPR1B), providing a defined selectivity panel relevant to TGFβ pathway research.[2] While CAS 877781-88-9 itself lacks published IC₅₀ values against this panel, its structural features (N7-benzyl, C5-methyl, C3-phenyl) match the preferred substitution pattern of the patent's most extensively exemplified kinase-active compounds. A related class member (BDBM50579165, CHEMBL4857030) achieved TGFβRI IC₅₀ = 22 nM in human HEK293 cells, demonstrating that pyrazolo[1,5-a]pyrimidines within this patent space can achieve potent cellular target engagement at TGFβRI.[3]

ALK5 inhibition TGFβ signaling Kinase selectivity Patent pharmacology

Molecular Property Differentiation: Physicochemical Profile Comparison with Key Analogs Affects Assay Compatibility and Formulation

CAS 877781-88-9 (C₂₀H₁₈N₄, MW 314.4) carries distinct physicochemical properties relative to its closest analogs that affect DMSO solubility, membrane permeability, and assay behavior. The N7-benzyl group increases lipophilicity (estimated cLogP ≈ 4.5–5.0 based on the pyrazolo[1,5-a]pyrimidine core with benzyl, methyl, and phenyl substituents) compared to the C5-chloro analog N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine (CHEMBL452406: C₁₃H₁₁ClN₄, MW 258.7, cLogP ≈ 3.0).[1] This difference of ~1.5–2.0 logP units translates to approximately 30–100× higher predicted octanol/water partitioning, significantly affecting compound handling, aqueous solubility, and non-specific binding in biochemical assays. The target compound contains 4 hydrogen bond acceptors and 1 hydrogen bond donor, placing it within Lipinski Rule of Five compliance, but its higher cLogP compared to the chloro analog demands attention to DMSO stock concentration limits and aqueous dilution protocols to avoid precipitation in cell-based assays.

Physicochemical properties cLogP Solubility Assay compatibility

Optimal Research and Procurement Application Scenarios for N-Benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877781-88-9)


ALK5/TGFβRI Kinase Inhibitor Probe Development Using the US20050222171 Selectivity Panel Framework

CAS 877781-88-9 is optimally deployed as a starting probe for ALK5 (TGFβRI) inhibitor development, leveraging the US20050222171 patent-defined selectivity panel (ALK1–ALK6).[1] Researchers should profile the compound against all six TGFβ family kinases using the in vitro kinase assay conditions described in the patent, benchmarking against reference ALK5 inhibitors SB-525334 (ALK5 IC₅₀ = 14.3 nM) and LY364947 (ALK5 IC₅₀ = 59 nM). The N7-benzyl, C5-methyl, C3-phenyl substitution pattern matches the patent's preferred embodiments for kinase inhibition, providing a structurally defined entry point for SAR expansion at the C6 position or N7 benzyl ring modifications. This compound fills a gap for non-aryl C6-substituted pyrazolo[1,5-a]pyrimidin-7-amines in TGFβ pathway tool compound collections.

C5-Methyl vs. C5-Chloro Comparator Studies for Target Class Selectivity Profiling

CAS 877781-88-9 should be co-procured with its C5-chloro analog N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine (CHEMBL452406) as a matched pair for investigating how C5 substitution controls target class selection between kinase inhibition and ion channel modulation.[2] The chloro analog's demonstrated KCa2.1 channel activity (IC₅₀ = 1.19 μM) provides a convenient negative control for kinase selectivity experiments, while the methyl analog (CAS 877781-88-9) serves as the kinase-directed probe. This pair enables clean SAR interpretation of the C5 position's electronic and steric contributions to target engagement without confounding changes elsewhere in the molecule.

Physicochemical Handling Protocol Development for Moderately Lipophilic Kinase Probe Compounds

With an estimated cLogP of 4.5–5.0, CAS 877781-88-9 represents a moderately lipophilic kinase probe that requires careful DMSO stock preparation (recommended ≤10 mM with sonication at 25–30°C) and aqueous dilution monitoring to avoid precipitation in biochemical and cell-based assays.[3] Its higher cLogP relative to the chloro analog (ΔcLogP ≈ +1.5–2.0) makes it a useful test compound for developing Solubility Enhancement Protocols (e.g., BSA co-incubation, low-percentage DMSO maintenance) applicable to other lipophilic pyrazolo[1,5-a]pyrimidines within the US20050222171 chemical space.

C3-Phenyl Pyrazolo[1,5-a]pyrimidine SAR Expansion for Hydrophobic Pocket Occupancy Optimization

CAS 877781-88-9 provides the C3-phenyl-substituted pyrazolo[1,5-a]pyrimidin-7-amine scaffold that can serve as a reference compound for systematic C3 SAR studies.[4] By comparing with C3-unsubstituted analogs (disclosed in WO2007/112998), researchers can quantify the contribution of the C3-phenyl group to kinase binding affinity through matched molecular pair analysis. The compound is particularly valuable for co-crystallography studies with ALK5 or CDK2 to visualize the C3-phenyl hydrophobic pocket interactions, enabling structure-based design of optimized C3 substituents.

Quote Request

Request a Quote for N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.